2-[(4-methoxyphenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 2-[(4-methoxyphenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20069171
InChI: InChI=1S/C19H18N6O2/c1-12-10-16(26)25-17(13-4-3-9-20-11-13)23-18(24-19(25)21-12)22-14-5-7-15(27-2)8-6-14/h3-11,17H,1-2H3,(H2,21,22,23,24)
SMILES:
Molecular Formula: C19H18N6O2
Molecular Weight: 362.4 g/mol

2-[(4-methoxyphenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

CAS No.:

Cat. No.: VC20069171

Molecular Formula: C19H18N6O2

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-methoxyphenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one -

Specification

Molecular Formula C19H18N6O2
Molecular Weight 362.4 g/mol
IUPAC Name 2-(4-methoxyanilino)-8-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one
Standard InChI InChI=1S/C19H18N6O2/c1-12-10-16(26)25-17(13-4-3-9-20-11-13)23-18(24-19(25)21-12)22-14-5-7-15(27-2)8-6-14/h3-11,17H,1-2H3,(H2,21,22,23,24)
Standard InChI Key JSNWYMXOFAGDRW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=C(C=C3)OC)C4=CN=CC=C4

Introduction

Chemical Identity and Structural Features

The compound belongs to the pyrimido[1,2-a][1,3,] triazin-6-one family, characterized by a fused heterocyclic core. Its IUPAC name delineates key substituents: a 4-methoxyphenylamino group at position 2, a methyl group at position 8, and a pyridin-3-yl moiety at position 4. The molecular formula C₁₉H₁₈N₆O₂ corresponds to a molecular weight of 362.4 g/mol.

Key Structural Attributes:

  • Pyrimido-Triazinone Core: The bicyclic system combines pyrimidine and triazine rings, creating a planar scaffold conducive to π-π stacking interactions.

  • 4-Methoxyphenylamino Substituent: The electron-donating methoxy group at the para position enhances solubility and may modulate electronic interactions with biological targets .

  • Pyridin-3-yl Group: The nitrogen-rich pyridine ring introduces potential hydrogen-bonding sites, often critical for enzyme inhibition.

Synthetic Strategies

While explicit synthetic details for this compound are scarce, analogous methodologies from related systems provide a framework for its probable preparation.

Proposed Synthetic Pathway:

  • Core Formation: Cyclocondensation of aminopyrimidine derivatives with triazine precursors under acidic or basic conditions.

  • Substituent Introduction:

    • Methoxyphenylamino Group: Nucleophilic aromatic substitution or Ullmann-type coupling using 4-methoxyaniline .

    • Pyridin-3-yl Moiety: Suzuki-Miyaura cross-coupling with pyridinyl boronic acids.

A representative reaction scheme might involve:

  • Formation of the pyrimidine ring via Biginelli-like condensation.

  • Oxidative cyclization to generate the triazinone core, potentially using iodobenzene diacetate (IBD) as observed in related oxadiazole syntheses .

  • Sequential functionalization via palladium-catalyzed couplings to install substituents.

Characterization and Analytical Data

Characterization of such compounds typically employs multimodal spectroscopic and spectrometric techniques:

Spectroscopic Insights:

  • ¹H NMR: Key signals include the methoxy proton singlet (~δ 3.87 ppm), aromatic protons from substituted phenyl groups (δ 6.3–8.4 ppm), and NH resonances (δ 6.3–9.3 ppm) .

  • IR Spectroscopy: Stretching vibrations for C=O (~1688 cm⁻¹), C=N (~1634 cm⁻¹), and C-O (~1241 cm⁻¹) confirm core functionalities .

  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks, with the molecular ion at m/z 363.4 aligning with the calculated mass.

Elemental Analysis:

Experimental values for analogous compounds show close agreement with theoretical calculations (e.g., C: 58.80% vs. 58.89% calculated) , validating synthetic purity.

Research Gaps and Future Directions

  • Synthetic Optimization: Current routes lack yield and selectivity data. Flow chemistry or microwave-assisted synthesis could improve efficiency.

  • In Vivo Studies: Preclinical testing is needed to evaluate pharmacokinetics and toxicity.

  • Target Identification: Proteomic profiling could elucidate specific enzyme targets, guiding structure-activity relationship (SAR) studies.

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